N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
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Overview
Description
N4-benzoyl-5’-o-(dimethoxytrityl)-3’-deoxycytidine is a synthetic nucleoside analog used primarily in the field of molecular biology and biochemistry. This compound is known for its role in the synthesis of oligodeoxynucleotides, which are short DNA fragments used in various genetic and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzoyl-5’-o-(dimethoxytrityl)-3’-deoxycytidine typically involves the protection of the cytidine molecule. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride, followed by the protection of the amino group at the 4-position with a benzoyl group . The reaction conditions often involve the use of organic solvents such as dichloromethane and pyridine, and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production of N4-benzoyl-5’-o-(dimethoxytrityl)-3’-deoxycytidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N4-benzoyl-5’-o-(dimethoxytrityl)-3’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The protected groups can be substituted with other functional groups to create different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents like dichloromethane and methanol . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various protected and deprotected nucleoside analogs, which can be further used in the synthesis of oligodeoxynucleotides and other biochemical applications .
Scientific Research Applications
N4-benzoyl-5’-o-(dimethoxytrityl)-3’-deoxycytidine is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of N4-benzoyl-5’-o-(dimethoxytrityl)-3’-deoxycytidine involves its incorporation into DNA strands during synthesis. The compound acts as a substrate for DNA polymerases, allowing it to be incorporated into growing DNA chains. This incorporation can interfere with normal DNA replication and transcription processes, making it useful in studies of DNA function and in the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other protected nucleosides such as:
- N4-benzoyl-5’-o-(dimethoxytrityl)-2’-deoxycytidine
- N4-benzoyl-5’-o-(dimethoxytrityl)-3’-deoxyuridine
- N4-benzoyl-5’-o-(dimethoxytrityl)-3’-deoxyadenosine
Uniqueness
What sets N4-benzoyl-5’-o-(dimethoxytrityl)-3’-deoxycytidine apart is its specific structure, which allows for unique interactions with DNA polymerases and other enzymes involved in DNA synthesis and repair. This makes it particularly useful in studies of DNA function and in the development of targeted therapies .
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-31-23-32(41)35(47-31)40-22-21-33(39-36(40)43)38-34(42)25-9-5-3-6-10-25/h3-22,31-32,35,41H,23-24H2,1-2H3,(H,38,39,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWDHTFLSLDJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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